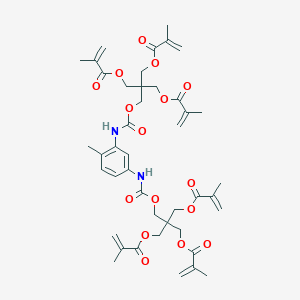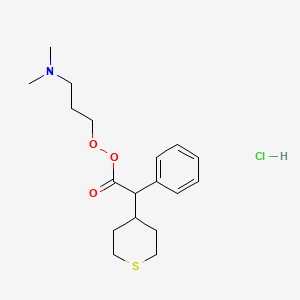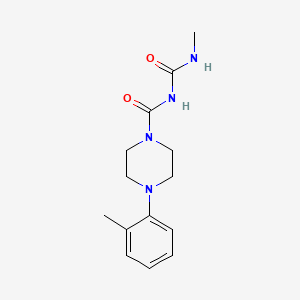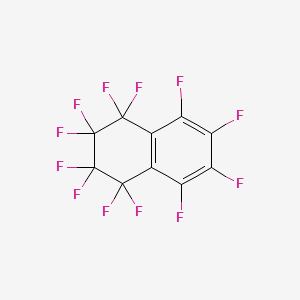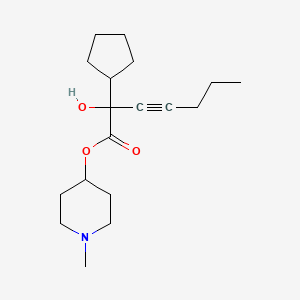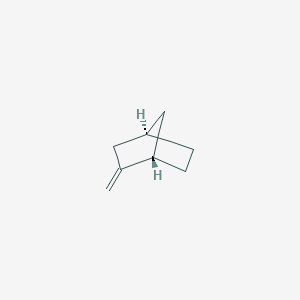
1,3-Butylene glycol 1-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol 1-propionate is an organic compound with the molecular formula C7H14O3 It is a derivative of 1,3-butanediol, where one of the hydroxyl groups is esterified with propionic acid
准备方法
The synthesis of 1,3-butylene glycol 1-propionate typically involves the esterification of 1,3-butanediol with propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3CH(OH)CH2CH2OH+CH3CH2COOH→CH3CH(OH)CH2CH2OCOCH2CH3+H2O
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of high-purity reactants and catalysts, as well as advanced separation techniques, ensures the production of high-quality products.
化学反应分析
1,3-Butylene glycol 1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Butylene glycol 1-propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical formulations.
Industry: It is used in the production of polymers, resins, and plasticizers, where it imparts desirable properties such as flexibility, water resistance, and durability.
作用机制
The mechanism of action of 1,3-butylene glycol 1-propionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,3-Butylene glycol 1-propionate can be compared with other similar compounds, such as:
1,3-Butanediol: The parent compound, which has two hydroxyl groups and is used in various industrial applications.
1,2-Butanediol: An isomer with different chemical properties and applications.
1,4-Butanediol: Another isomer used in the production of plastics and fibers.
2,3-Butanediol: An isomer with applications in the food and beverage industry.
The uniqueness of this compound lies in its ester functional group, which imparts different chemical reactivity and properties compared to its parent compound and other isomers.
属性
CAS 编号 |
37482-81-8 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
3-hydroxybutyl propanoate |
InChI |
InChI=1S/C7H14O3/c1-3-7(9)10-5-4-6(2)8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
OQOQFUOBKIIZRR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



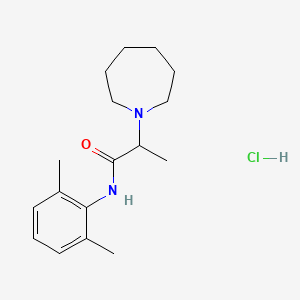

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
